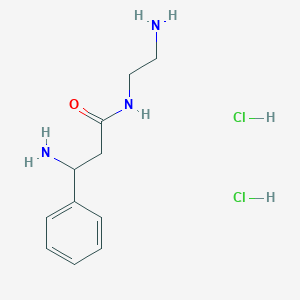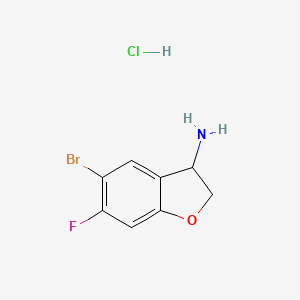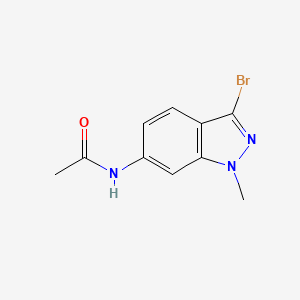
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Overview
Description
“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a compound with the CAS Number: 1788041-54-2 . It has a molecular weight of 268.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide . The InChI code is 1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) .Physical And Chemical Properties Analysis
“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Novel Antibacterial Agents
Research has identified 4-substituted 1,2,3-triazoles as promising novel oxazolidinone antibacterial agents, highlighting the potential for modifications in the acetamide functionality to improve the safety profile of these compounds. These findings suggest the relevance of exploring similar structural modifications in compounds like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide for antibacterial applications (Reck et al., 2005).
Antimicrobial Activity
Studies on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles have led to the synthesis of compounds with significant antimicrobial activity. This research avenue opens up potential antimicrobial applications for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide by exploring its reactivity with similar nucleophiles (Fahim & Ismael, 2019).
Cognitive Performance Improvement in Preclinical Models
GSK189254, a novel H3 receptor antagonist, has shown promise in improving cognitive performance in preclinical models, indicating the potential for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide to serve as a basis for developing treatments for cognitive disorders if it shows similar receptor affinity (Medhurst et al., 2007).
Synthesis of Schiff Bases and Thiazolidinone Derivatives
The synthesis of Schiff bases and Thiazolidinone derivatives from compounds like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could lead to new antibacterial and antifungal agents, expanding its utility in developing novel therapeutics (Fuloria et al., 2014).
Anticancer Agent Synthesis
Synthesis of 5-methyl-4-phenyl thiazole derivatives from similar structures has been studied for anticancer activity, suggesting that derivatives of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could be explored as potential anticancer agents (Evren et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(3-bromo-1-methylindazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZCDKSOAWLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




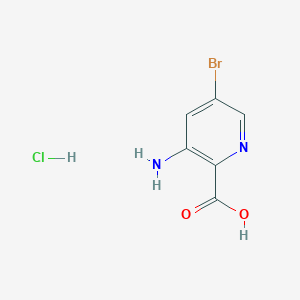
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)

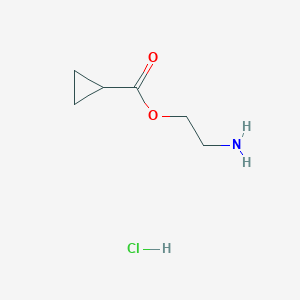
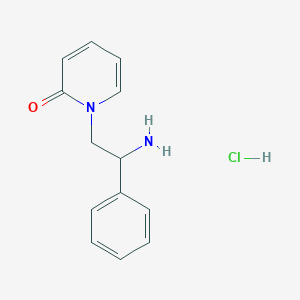
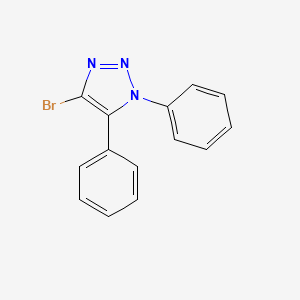
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)


